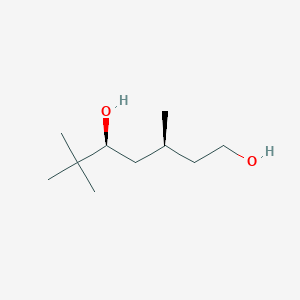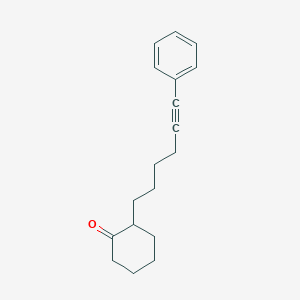
3,3'-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide is a complex organic compound with a molecular formula of C12H22N6O4. This compound is characterized by its unique structure, which includes a 4,4-dimethyl-2,5-dioxoimidazolidine core linked to two propanehydrazide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2,5-dioxoimidazolidine: A precursor in the synthesis of the target compound.
Propanehydrazide: Another precursor used in the synthesis.
3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile: A structurally related compound with different functional groups.
Uniqueness
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide is unique due to its dual hydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Propriétés
Numéro CAS |
501943-26-6 |
|---|---|
Formule moléculaire |
C11H20N6O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-11(2)9(20)16(5-3-7(18)14-12)10(21)17(11)6-4-8(19)15-13/h3-6,12-13H2,1-2H3,(H,14,18)(H,15,19) |
Clé InChI |
VQLAVGYDNVWODD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)


![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)




![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)

